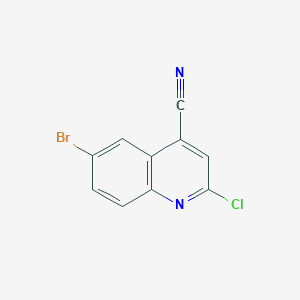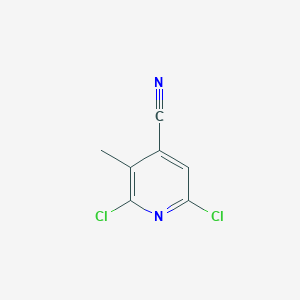
Piperidin-2-carbaldehyd-hydrochlorid
Übersicht
Beschreibung
Piperidine-2-carbaldehyde hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidine-2-carbaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-2-carbaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Pharmazeutika
Piperidinderivate, einschließlich Piperidin-2-carbaldehyd-hydrochlorid, sind wichtige Bestandteile bei der Synthese von Pharmazeutika . Sie werden aufgrund ihrer vielfältigen biologischen Aktivitäten als Bausteine bei der Produktion von Arzneimitteln verwendet .
Bildung von Piperidinderivaten
This compound spielt eine bedeutende Rolle bei der Bildung verschiedener Piperidinderivate. Dazu gehören substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone . Diese Derivate sind entscheidend für die Arzneimittelentwicklung und spielen eine wichtige Rolle in der pharmazeutischen Industrie .
Antikrebsanwendungen
This compound hat sich als klinischer Wirkstoff gegen verschiedene Krebsarten gezeigt. Dazu gehören Brustkrebs, Prostatakrebs, Darmkrebs, Lungenkrebs und Eierstockkrebs . Es kann allein oder in Kombination mit anderen Medikamenten zur Steigerung der Wirksamkeit eingesetzt werden .
Regulierung zellulärer Prozesse
This compound kann wichtige Signalwege regulieren, die für die Entstehung von Krebs essenziell sind. Dazu gehören STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB usw . Diese Regulation kann zur Hemmung der Zellmigration führen und zur Zellzyklusarretierung beitragen, wodurch die Überlebensfähigkeit von Krebszellen gehemmt wird .
Hemmung der Zellmigration
Sowohl Piperidin als auch seine Derivate, einschließlich this compound, haben sich als Zellmigrationshemmer erwiesen . Diese Eigenschaft ist besonders nützlich bei der Behandlung von Krebs, bei der die Verhinderung von Metastasen ein wichtiges therapeutisches Ziel ist .
Induktion der Zellzyklusarretierung
This compound kann eine Zellzyklusarretierung induzieren . Dies bedeutet, dass es die Teilung von Krebszellen stoppen kann, wodurch das Wachstum und die Ausbreitung von Tumoren gehemmt werden .
Wirkmechanismus
Target of Action
Piperidine-2-carbaldehyde hydrochloride has been found to have potential anticancer properties . It primarily targets cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and affects their growth and proliferation.
Mode of Action
Piperidine-2-carbaldehyde hydrochloride interacts with its targets by activating signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression . It also induces a caspase-dependent pathway, leading to apoptosis or programmed cell death .
Biochemical Pathways
The compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell proliferation, survival, and apoptosis. By regulating these pathways, Piperidine-2-carbaldehyde hydrochloride can inhibit the growth and spread of cancer cells.
Result of Action
The molecular and cellular effects of Piperidine-2-carbaldehyde hydrochloride’s action include the inhibition of cell migration and cell cycle arrest, which inhibit the survivability of cancer cells . It also induces apoptosis, a form of programmed cell death, in cancer cells .
Biochemische Analyse
Biochemical Properties
Piperidine-2-carbaldehyde hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of chitosan-based bifunctionalized adsorbents and in aldol addition reactions with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase . These interactions highlight its versatility in biochemical applications.
Cellular Effects
Piperidine-2-carbaldehyde hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit antiproliferative and antimetastatic effects on various types of cancer cells . These effects are mediated through alterations in cell signaling pathways and gene expression, demonstrating the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Piperidine-2-carbaldehyde hydrochloride involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are essential for its biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine-2-carbaldehyde hydrochloride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo various intra- and intermolecular reactions, leading to the formation of different compounds over time . These changes can impact the compound’s efficacy and safety in long-term applications.
Dosage Effects in Animal Models
The effects of Piperidine-2-carbaldehyde hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, piperidine derivatives have been shown to cause dose-dependent physiological effects, including alterations in apoptotic markers and oxidative stress . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Piperidine-2-carbaldehyde hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, piperidine derivatives can undergo hydrogenation and cyclization reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Piperidine-2-carbaldehyde hydrochloride within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, piperidine derivatives can be transported across cell membranes and distributed within different cellular compartments . These interactions are crucial for the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of Piperidine-2-carbaldehyde hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidine derivatives can localize to the nucleus, mitochondria, or other organelles, influencing their activity and function . Understanding these localization patterns is crucial for determining the compound’s therapeutic potential.
Eigenschaften
IUPAC Name |
piperidine-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVUFDJLJNXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669940 | |
| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-30-5 | |
| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)




![O-[2-(2-Ethoxy-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B1499745.png)




![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1499758.png)


